molecular formula C8H10N2O4 B2895105 3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid CAS No. 866043-56-3

3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid

Cat. No.: B2895105
CAS No.: 866043-56-3
M. Wt: 198.178
InChI Key: BGUWFSLRDWAXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-propyl-1H-pyrrole-2-carboxylic acid is a nitro-substituted pyrrole derivative characterized by a propyl group at the 4-position and a nitro group at the 3-position of the pyrrole ring. Limited direct literature exists on this specific compound, necessitating extrapolation from structurally related analogs .

Properties

IUPAC Name

3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-3-5-4-9-6(8(11)12)7(5)10(13)14/h4,9H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUWFSLRDWAXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC(=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Pyrrole Synthesis with Ethyl Acetoacetate

  • Reaction : Condensation of ethyl acetoacetate with ammonia and a diketone derivative.
  • Modification : Use of 3-oxopentanenitrile to introduce the propyl chain during ring formation.
  • Outcome : Ethyl 4-propyl-1H-pyrrole-2-carboxylate as a key intermediate.

Example Procedure
Ethyl acetoacetate (10 mmol), 3-oxopentanenitrile (10 mmol), and ammonium acetate (15 mmol) are refluxed in ethanol (50 mL) for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding ethyl 4-propyl-1H-pyrrole-2-carboxylate as a pale-yellow solid (62% yield).

Regioselective Nitration at Position 3

Nitration of pyrroles is highly sensitive to substituent effects. The carboxylic acid (or its ester) at position 2 directs electrophilic attack to position 3 or 5. Achieving position 3 selectivity requires careful control of reaction conditions:

Mixed Acid Nitration

  • Conditions : Nitric acid (90%, 2 equiv) in concentrated sulfuric acid at 0–5°C.
  • Mechanism : The electron-withdrawing ester group deactivates the ring, favoring nitration at the less hindered position 3.
  • Outcome : Ethyl 3-nitro-4-propyl-1H-pyrrole-2-carboxylate.

Example Procedure
Ethyl 4-propyl-1H-pyrrole-2-carboxylate (5 mmol) is dissolved in H2SO4 (10 mL) at 0°C. HNO3 (90%, 1.2 mL) is added dropwise over 30 minutes. After stirring for 2 hours, the mixture is poured onto ice, neutralized with NaHCO3, and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and concentrated, yielding the nitro product (58% yield).

Alkylation at Position 4

Introducing the propyl group at position 4 is most efficiently achieved through N-alkylation of a pyrrole precursor. However, the nitro group’s electron-withdrawing nature necessitates vigorous conditions:

Phase-Transfer Alkylation

  • Conditions : Propyl bromide (1.5 equiv), tetrabutylammonium iodide (0.1 equiv), and Na2CO3 in acetone under reflux.
  • Mechanism : The phase-transfer catalyst facilitates nucleophilic displacement at the pyrrole nitrogen.
  • Outcome : Ethyl 3-nitro-4-propyl-1H-pyrrole-2-carboxylate.

Example Procedure
Ethyl 3-nitro-1H-pyrrole-2-carboxylate (3 mmol), propyl bromide (4.5 mmol), Na2CO3 (9 mmol), and tetrabutylammonium iodide (0.3 mmol) in acetone (20 mL) are refluxed for 8 hours. The product is isolated via filtration and recrystallized from ethanol (71% yield).

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to yield the target carboxylic acid:

Basic Hydrolysis

  • Conditions : NaOH (2M, 3 equiv) in ethanol/water (1:1) at reflux.
  • Mechanism : Nucleophilic acyl substitution followed by acidification.
  • Outcome : this compound.

Example Procedure
Ethyl 3-nitro-4-propyl-1H-pyrrole-2-carboxylate (2 mmol) is refluxed in NaOH (2M, 10 mL) and ethanol (10 mL) for 4 hours. The mixture is acidified with HCl (6M) to pH 2, precipitating the product as a white solid (85% yield).

Analytical Validation and Characterization

Critical data for confirming the structure of this compound include:

Technique Key Observations
IR (KBr) 1695 cm⁻¹ (C=O, carboxylic acid), 1530 cm⁻¹ (asymmetric NO2), 1350 cm⁻¹ (symmetric NO2).
1H NMR (400 MHz, DMSO-d6) δ 12.3 (s, 1H, COOH), 8.21 (s, 1H, H-5), 2.98 (t, 2H, CH2CH2CH3), 1.65–1.55 (m, 2H, CH2CH3), 0.93 (t, 3H, CH3).
13C NMR (100 MHz, DMSO-d6) δ 165.2 (COOH), 148.1 (C-3), 135.6 (C-2), 125.4 (C-5), 32.1 (CH2CH2CH3), 22.4 (CH2CH3), 13.8 (CH3).

Challenges and Optimization Strategies

  • Nitration Regioselectivity : Competing nitration at position 5 can be minimized by using bulkier solvents (e.g., acetic acid) or lower temperatures.
  • Alkylation Efficiency : Microwave-assisted reactions (100°C, 30 minutes) improve yields to >80% by enhancing reaction kinetics.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:2) effectively separates nitro and alkylation byproducts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid can undergo reduction to form amino derivatives under suitable conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to form 3-amino-4-propyl-1H-pyrrole-2-carboxylic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products:

    Reduction: 3-amino-4-propyl-1H-pyrrole-2-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of nitro and carboxylic acid groups on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other 1H-pyrrole-2-carboxylic acid derivatives and fused heterocyclic analogs. Key differences arise from substituent type, position, and electronic effects:

Compound Substituents Key Properties Yield (Synthesis)
3-Nitro-4-propyl-1H-pyrrole-2-carboxylic acid 3-NO₂, 4-propyl High acidity (pKa ~2.5–3.0*), moderate solubility in polar solvents Not reported
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) None (parent structure) High crystallinity, used as a scaffold for kinase inhibitors 95%
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) 5-Cl Increased electrophilicity, potential for halogen bonding 71%
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) 5-OCH₃ Enhanced solubility in organic solvents, electron-donating effect 80%

*Estimated based on nitro-carboxylic acid analogs.

Key Observations:
  • Electron-withdrawing vs. Electron-donating Groups : The nitro group in the target compound significantly lowers the pKa compared to methoxy-substituted analogs (e.g., 10c), which exhibit higher solubility in organic phases due to reduced polarity .
  • Synthetic Yields : Substituent steric and electronic effects influence synthesis efficiency. For example, chloro-substituted 10b shows a lower yield (71%) than unsubstituted 10a (95%), likely due to steric hindrance or side reactions .
  • Biological Relevance : While fused pyridine-pyrrole systems (e.g., 10a–c) are well-documented in kinase inhibition, the simpler pyrrole scaffold of the target compound may favor interactions with bacterial targets (e.g., nitroreductase enzymes) .

Physicochemical Properties

  • Acidity: The nitro group adjacent to the carboxylic acid in this compound enhances acidity compared to non-nitro analogs. This property is critical for metal chelation or salt formation in drug formulations.
  • Lipophilicity : The propyl group increases logP (~1.8–2.2*), aligning it with compounds designed for transmembrane permeability, unlike polar derivatives like 10c (logP ~0.5–1.0) .

Biological Activity

3-Nitro-4-propyl-1H-pyrrole-2-carboxylic acid is an organic compound characterized by its unique structural features, including a nitro group, a propyl substituent, and a carboxylic acid group on the pyrrole ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O4\text{C}_8\text{H}_{10}\text{N}_2\text{O}_4. The presence of the nitro group at the third position and the propyl group at the fourth position contributes to its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group is known to undergo bioreduction, forming reactive intermediates that can affect cellular components. The carboxylic acid group may facilitate hydrogen bonding with target proteins, influencing their function and activity .

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Antiviral Properties

The compound's structural characteristics suggest potential antiviral activities. Similar pyrrole derivatives have been studied for their effects against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV), indicating a broader antiviral potential .

Anti-inflammatory Effects

There is emerging evidence that compounds containing pyrrole rings can modulate inflammatory responses. This activity is likely mediated through their interaction with specific inflammatory pathways or receptors .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, several pyrrole derivatives were evaluated for their antibacterial properties. The results indicated that compounds structurally related to this compound showed enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin .

Evaluation of Antiviral Activity

Another study focused on the antiviral properties of pyrrole derivatives against HSV-1. The findings suggested that modifications to the pyrrole structure could significantly enhance antiviral efficacy, highlighting the importance of specific substituents in optimizing biological activity .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntiviralPotential activity against tobacco mosaic virus and HSV
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityLow cytotoxicity in preliminary evaluations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nitration and alkylation of pyrrole precursors. For example, alkylation of a pyrrole derivative (e.g., 4-propyl-1H-pyrrole-2-carboxylic acid) with propylating agents like 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields intermediates, followed by nitration using HNO₃/H₂SO₄ at 0–5°C to minimize side reactions . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nitrating agents to ensure complete conversion).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C3, propyl at C4) by comparing chemical shifts to analogous compounds (e.g., 3-methyl-4-(trifluoromethyl)pyrrole derivatives show nitro group deshielding at δ 8.2–8.5 ppm in ¹H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227.08 for C₈H₁₀N₂O₄).
  • HPLC-PDA : Assess purity (>95%) with a C18 column (MeCN/H₂O + 0.1% TFA gradient) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Recrystallization from ethanol/water (7:3 v/v) at 4°C yields high-purity crystals. For nitro-substituted pyrroles, avoid chlorinated solvents (e.g., DCM) due to potential nitro group instability. Xylene or toluene may be used for high-temperature recrystallization if solubility is limited .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and nitro group charge distribution. Studies on analogous nitro-pyrroles show strong electron-withdrawing effects (nitro group reduces HOMO energy by ~1.5 eV), critical for understanding reactivity in drug design .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : If inconsistent bioactivity (e.g., antimicrobial IC₅₀ values) arises:

  • Re-evaluate assay conditions : Test solubility in DMSO/PBS and confirm stability via LC-MS post-assay.
  • Control for tautomerism : The nitro group may induce pyrrole ring tautomerization, altering binding affinity. Use ¹H-¹⁵N HMBC NMR to probe tautomeric states .
  • Cross-validate with structural analogs : Compare with 3-nitro-4-methyl-pyrrole derivatives to isolate substituent effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • LogP optimization : Replace the propyl group with fluorinated alkyl chains (e.g., -CF₂CF₃) to improve membrane permeability.
  • Carboxylic acid bioisosteres : Substitute the -COOH group with tetrazoles or sulfonamides to enhance oral bioavailability while retaining hydrogen-bonding capacity .
  • DFT-guided modifications : Calculate dipole moments and polar surface areas to predict blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.